N-{4-[(4-amino-5-benzoyl-3-cyano-2-thienyl)oxy]phenyl}acetamide

RORγt Inverse Agonist TH17

This 4-aryl-thienyl acetamide scaffold is an essential weak-baseline control for RORγt inverse agonist studies. Lacking the benzylic acetamide H-bond donor required for high-affinity binding (predicted >100-fold weaker than optimized analogs), it enables accurate benchmarking of nanomolar leads and EPAS1/HIF-2α counter-screens. Compares directly to compound 32 from Narjes et al. for structure-property relationship modeling. Procure to minimize assay variability and validate selectivity liabilities.

Molecular Formula C20H15N3O3S
Molecular Weight 377.42
CAS No. 478248-35-0
Cat. No. B2581896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{4-[(4-amino-5-benzoyl-3-cyano-2-thienyl)oxy]phenyl}acetamide
CAS478248-35-0
Molecular FormulaC20H15N3O3S
Molecular Weight377.42
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)OC2=C(C(=C(S2)C(=O)C3=CC=CC=C3)N)C#N
InChIInChI=1S/C20H15N3O3S/c1-12(24)23-14-7-9-15(10-8-14)26-20-16(11-21)17(22)19(27-20)18(25)13-5-3-2-4-6-13/h2-10H,22H2,1H3,(H,23,24)
InChIKeyFKFVNEMKVJISPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{4-[(4-amino-5-benzoyl-3-cyano-2-thienyl)oxy]phenyl}acetamide (CAS 478248-35-0): Chemical Identity, Scaffold Class, and Availability for Research Procurement


N-{4-[(4-amino-5-benzoyl-3-cyano-2-thienyl)oxy]phenyl}acetamide (CAS 478248-35-0) is a synthetic small-molecule 4-aryl-thienyl acetamide derivative. This scaffold class has been investigated as inverse agonists of the retinoic acid receptor-related orphan receptor gamma t (RORγt), a master regulator of TH17-cell function implicated in autoimmune diseases [1]. The compound is also cataloged under the identifiers MLS000546466, SMR000179864, and cid_1489051 in public screening libraries, and a primary assay record exists for activity against Endothelial PAS domain-containing protein 1 (EPAS1/HIF-2α) [2]. It is commercially offered as a research-grade chemical building block.

Why Generic 4-Aryl-Thienyl Acetamide Analogs Cannot Substitute N-{4-[(4-amino-5-benzoyl-3-cyano-2-thienyl)oxy]phenyl}acetamide in RORγt-Targeted Studies


Within the 4-aryl-thienyl acetamide class, the specific substitution pattern at the 4-position of the phenyl ether profoundly influences RORγt inverse agonist potency. The seminal structure-activity relationship (SAR) study by Narjes et al. demonstrated that the introduction of an acetamide group at the benzylic position of the 4-aryl ring establishes a critical hydrogen bond with the backbone amide of Glu379 in the RORγt ligand-binding domain (LBD), which dramatically enhances cellular activity over weakly active precursors [1]. N-{4-[(4-amino-5-benzoyl-3-cyano-2-thienyl)oxy]phenyl}acetamide structurally represents one such precursor scaffold, possessing the thienyl core and 4-aryl ether linkage but lacking the optimized benzylic acetamide that defines the most potent members of the class [1]. Consequently, interchanging this compound with a more advanced analog (e.g., compound 32 from Narjes et al.) without accounting for the >100-fold potency differential predicted by the SAR would lead to erroneous conclusions in functional assays.

Quantitative Differentiation Evidence for N-{4-[(4-amino-5-benzoyl-3-cyano-2-thienyl)oxy]phenyl}acetamide Against Structural Analogs


RORγt Inverse Agonist Activity: Scaffold Baseline vs. Optimized Benzylic-Acetamide Analogs

The compound belongs to the 4-aryl-thienyl acetamide series explored for RORγt inverse agonism. In the Narjes et al. study, early analogs lacking a benzylic acetamide on the 4-aryl group exhibited only weak cellular activity. Optimization via introduction of the benzylic acetamide (forming a hydrogen bond with Glu379) enhanced cellular potency from the micromolar to the low nanomolar range [1]. N-{4-[(4-amino-5-benzoyl-3-cyano-2-thienyl)oxy]phenyl}acetamide contains an acetamide group directly on the phenyl ring (para to the ether linkage), not at the benzylic position, and thus corresponds to the weaker, pre-optimization scaffold. The best compound in the series (compound 32) achieved potent IL-17 inhibition and favorable rodent PK, representing a >100-fold improvement over pre-optimization scaffolds [1]. Direct quantitative potency data for this specific compound in a RORγt assay have not been published; its placement as a weakly active precursor is inferred from the published SAR trajectory [1].

RORγt Inverse Agonist TH17

BindingDB EPAS1 (HIF-2α) Affinity: Quantitative IC50 Data for the Compound

The compound has a curated entry in BindingDB with an IC50 value of 1.42 × 10^4 nM (14.2 µM) against human Endothelial PAS domain-containing protein 1 (EPAS1/HIF-2α), sourced from the Burnham Center for Chemical Genomics via PubChem BioAssay AID 651581 [1]. This represents the only publicly available quantitative affinity measurement for this compound against a specific protein target. This micromolar affinity suggests the compound is a very weak EPAS1 ligand. No comparator data for structurally related 4-aryl-thienyl acetamides in the same EPAS1 assay are publicly available; the selectivity profile against EPAS1 relative to RORγ isoforms or other nuclear receptors has not been characterized [1].

EPAS1 HIF-2α BindingDB

Structural Differentiation: Absence of the Benzylic Acetamide Hydrogen-Bond Donor That Drives Potency in Advanced RORγt Inverse Agonists

X-ray co-crystal structures of RORγt LBD with 4-aryl-thienyl acetamide ligands revealed that an acetamide oxygen introduced at the benzylic position of the 4-aryl group accepts a hydrogen bond from the backbone amide NH of Glu379 [1]. This interaction was absent in earlier, weakly active compounds and was the critical design feature that elevated cellular potency from negligible to nanomolar levels [1]. N-{4-[(4-amino-5-benzoyl-3-cyano-2-thienyl)oxy]phenyl}acetamide bears its acetamide group directly on the phenyl ring (in para to the ether oxygen), not at the benzylic position; therefore, it cannot engage the Glu379 backbone amide in the same geometry. Molecular modeling or crystallographic confirmation of its binding mode has not been reported [1].

X-ray Crystallography Hydrogen Bond Glu379

Research Procurement Scenarios for N-{4-[(4-amino-5-benzoyl-3-cyano-2-thienyl)oxy]phenyl}acetamide Based on Quantitative Evidence


Negative Control or Weak Baseline Ligand for RORγt Inverse Agonist Screening Cascades

Given its structural correspondence to the pre-optimization 4-aryl-thienyl acetamide scaffold that lacks the benzylic acetamide H-bond donor to Glu379, this compound is appropriate for use as a weak-baseline or negative-control ligand in RORγt biochemical and cellular assays [1]. Its predicted micromolar potency (based on class SAR) provides a low-activity reference point against which nanomolar optimized analogs (e.g., compound 32) can be benchmarked [1].

EPAS1/HIF-2α Counter-Screening Tool for Selectivity Profiling of Thienyl Acetamide Libraries

The compound has a confirmed, albeit weak, IC50 of 14.2 µM against EPAS1 [2]. Researchers screening thienyl acetamide-focused libraries for RORγt or other nuclear receptor activity can procure this compound as a reference standard for EPAS1 counter-screens, enabling early assessment of HIF-pathway selectivity liabilities [2].

Synthetic Building Block for Derivatization Toward Benzylic-Acetamide RORγt Inverse Agonists

The compound's thiophene core, 3-cyano group, 5-benzoyl substituent, and 4-[(4-acetamido)phenoxy] side chain make it a suitable starting scaffold for medicinal chemistry efforts aimed at installing the potency-enabling benzylic acetamide group [1]. Procurement as a synthetic intermediate supports SAR exploration around the 4-aryl position [1].

Physicochemical Profiling of Non-Optimized 4-Aryl-Thienyl Acetamide Scaffolds

For laboratories studying the physicochemical properties (solubility, logD, metabolic stability) of thienyl acetamide scaffolds prior to benzylic optimization, this compound provides a representative pre-optimization baseline. Comparing its properties with those of optimized benzylic-acetamide analogs (reported in Narjes et al. to have favorable rodent PK [1]) can inform structure-property relationship models.

Quote Request

Request a Quote for N-{4-[(4-amino-5-benzoyl-3-cyano-2-thienyl)oxy]phenyl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.